molecular formula C14H34N2O2Si B14185698 N,N-Di-tert-butyl-1,1-diethoxy-N'-ethylsilanediamine CAS No. 923560-72-9

N,N-Di-tert-butyl-1,1-diethoxy-N'-ethylsilanediamine

Cat. No.: B14185698
CAS No.: 923560-72-9
M. Wt: 290.52 g/mol
InChI Key: SGBCHNILMQJCHS-UHFFFAOYSA-N
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Description

N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine is an organosilicon compound characterized by its unique structure, which includes two tert-butyl groups, two ethoxy groups, and an ethyl group attached to a silanediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine typically involves the reaction of di-tert-butylamine with ethyl orthosilicate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is explored for its potential use in the development of silicon-based biomaterials.

    Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structural properties.

    Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form stable silicon-oxygen bonds.

Mechanism of Action

The mechanism by which N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine exerts its effects involves the interaction of its silicon center with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable silicon-based materials and in facilitating organic transformations.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but contains a phosphorus atom instead of silicon.

    N,N-Di-tert-butylcarbodiimide: Contains a carbodiimide group instead of the silanediamine core.

    N-tert-Butyl-1,2-diaminoethane: Similar in having tert-butyl groups but lacks the ethoxy and silicon components.

Uniqueness

N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine is unique due to its combination of tert-butyl, ethoxy, and ethyl groups attached to a silanediamine core. This unique structure imparts specific reactivity and stability, making it valuable in various applications, particularly in the synthesis of organosilicon compounds and advanced materials.

Properties

CAS No.

923560-72-9

Molecular Formula

C14H34N2O2Si

Molecular Weight

290.52 g/mol

IUPAC Name

N-tert-butyl-N-[diethoxy(ethylamino)silyl]-2-methylpropan-2-amine

InChI

InChI=1S/C14H34N2O2Si/c1-10-15-19(17-11-2,18-12-3)16(13(4,5)6)14(7,8)9/h15H,10-12H2,1-9H3

InChI Key

SGBCHNILMQJCHS-UHFFFAOYSA-N

Canonical SMILES

CCN[Si](N(C(C)(C)C)C(C)(C)C)(OCC)OCC

Origin of Product

United States

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